molecular formula C19H11Cl3O2 B2395356 (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 338777-15-4

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B2395356
CAS No.: 338777-15-4
M. Wt: 377.65
InChI Key: RPBMQQPBXRXGPF-RMKNXTFCSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and a furan ring sets it apart from other similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBMQQPBXRXGPF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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